molecular formula C10H8BrNO3 B8532093 5-Bromo-1-(methoxymethyl)indoline-2,3-dione

5-Bromo-1-(methoxymethyl)indoline-2,3-dione

Cat. No.: B8532093
M. Wt: 270.08 g/mol
InChI Key: WGKSXXVBWHUQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(methoxymethyl)indoline-2,3-dione is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

5-bromo-1-(methoxymethyl)indole-2,3-dione

InChI

InChI=1S/C10H8BrNO3/c1-15-5-12-8-3-2-6(11)4-7(8)9(13)10(12)14/h2-4H,5H2,1H3

InChI Key

WGKSXXVBWHUQPK-UHFFFAOYSA-N

Canonical SMILES

COCN1C2=C(C=C(C=C2)Br)C(=O)C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 mL round-bottomed flask, was added 5-bromoisatin (5.00 g, 22.1 mmol), formaldehyde dimethyl acetal (111 mL, 22.1 mmol), and boron trifluoride diethyl etherate (16.7 mL, 133 mmol). The resulting mixture was heated at 40° C. TLC (1:1 hexane:EtOAc) showed starting material was consumed. The mixture was then diluted with EtOAc (100 mL) and washed with brine/water (60 mL), brine (60 mL) and brine/bicarbonate (60 mL). The organic layer was dried over sodium sulfate and evaporated to provide an orange solid. The solid was taken up in EtOAc (50 mL) with heating, and hexane (10 mL) was added until the mixture became cloudy. A black precipitate formed immediately that should have been removed. The mixture was heated to reflux and allowed to stand at room temperature and then at −20° C. Orange red crystals were filtered washing with hexane and manually separated from the black precipitate to provide the title compound (2.97 g, 49.7% yield) as a red crystalline solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.29 (s, 3H), 5.08 (s, 2H), 7.19 (d, J=8.22 Hz, 1H), 7.77 (s, 1H), 7.85 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
111 mL
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
49.7%

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